3-Amino-6-bromopicolinamide
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Overview
Description
3-Amino-6-bromopicolinamide is a chemical compound with the linear formula C6H6BrN3O . It is used in laboratory settings and for the manufacture of substances .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H6BrN3O/c7-4-2-1-3 (8)5 (10-4)6 (9)11/h1-2H,8H2, (H2,9,11) . The molecular weight is 216.04 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 348.8±42.0 C at 760 mmHg . The compound should be stored at a temperature of 2-8 C .Scientific Research Applications
Selective Detection of Al3+ in Live Cells Imaging : A study by (Anand, Kumar, & Sahoo, 2018) developed an optical chemosensor for selective detection of Al3+. This sensor was applied to detect Al3+ in live HeLa cells, demonstrating its utility in biological and chemical sensing applications.
Intracellular Monitoring of Toxic Agents : A research by (Rasheed et al., 2019) developed a "turn-on" fluorescent sensor for detecting toxic Hg(II) and Cu(II) ions. The sensor showed potential for intracellular monitoring in live HeLa cells, highlighting its application in studying cellular responses to toxic elements.
Cobalt-Promoted Dimerization in Organic Synthesis : The research by (Grigorjeva & Daugulis, 2015) describes a method for cobalt-promoted dimerization of aminoquinoline benzamides. This process has implications in the field of organic synthesis, particularly in the synthesis of complex organic molecules.
Synthesis of Anticancer Compounds : In a study by (Nowak et al., 2014), the synthesis of 6-aminobenzo[h]quinazolinones was explored, leading to the discovery of compounds with potential anticancer activities.
Inhibition of Epidermal Growth Factor Receptor : The study by (Smaill et al., 2000) involved the synthesis of quinazoline and pyrido[3,2-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor, which is significant in cancer research.
Methodology for Haloamidation of Olefins : A methodology for adding a bromine atom and an amide nitrogen to olefins was developed, as described by (Yeung, Gao, & Corey, 2006). This method is important in the synthesis of a wide range of compounds including amines and amino alcohols.
Synthesis of Quinoline Derivatives for Biological Applications : The work by (Hu, Zhang, & Thummel, 2003) on the Friedländer synthesis of quinoline derivatives demonstrates the potential of these compounds in biological applications.
Safety and Hazards
Properties
IUPAC Name |
3-amino-6-bromopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCBUWAHPZWPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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